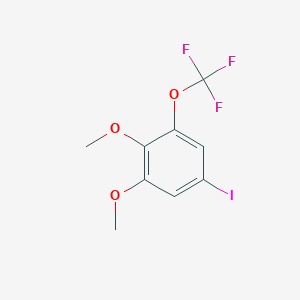
1-(3-Fluoro-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluoro group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-fluoro-2-mercaptobenzaldehyde with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-2-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoro group enhances its reactivity, while the mercapto group allows it to form strong bonds with metal ions and other electrophiles. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-2-mercaptophenyl)propan-1-one
- 1-(3-Bromo-2-mercaptophenyl)propan-1-one
- 1-(3-Iodo-2-mercaptophenyl)propan-1-one
Uniqueness
1-(3-Fluoro-2-mercaptophenyl)propan-1-one is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and reactivity, making it a valuable molecule in various applications.
Propriétés
Formule moléculaire |
C9H9FOS |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(3-fluoro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 |
Clé InChI |
IQKHUVOUKXWSPP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC=C1)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)




![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)


![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)


